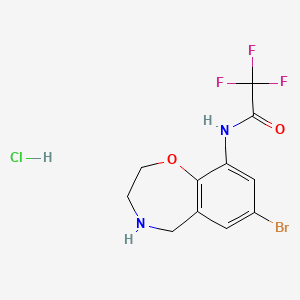![molecular formula C9H18ClNO2 B13552226 1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[4.5]decane ring system fused with a dioxane ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
The synthesis of 1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the spirocyclic dioxane ring.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done by reacting the spirocyclic intermediate with a suitable amine under basic conditions.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the methanamine derivative with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques .
Analyse Des Réactions Chimiques
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the dioxane ring and formation of corresponding diols and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and other complex molecules.
Biology: It is used in biological studies to investigate its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but contains fluorine atoms, which can affect its chemical properties and biological activity.
{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine: This compound has a similar spirocyclic structure but differs in the position of the dioxane ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the methanamine group, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
1,8-dioxaspiro[4.5]decan-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-8-1-4-12-9(8)2-5-11-6-3-9;/h8H,1-7,10H2;1H |
Clé InChI |
ZMZVIVWWERFMMC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(C1CN)CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)



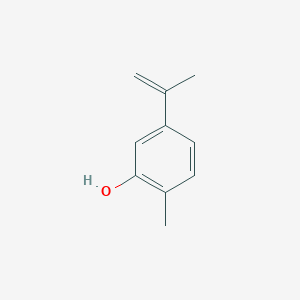
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)

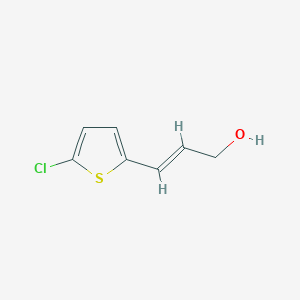
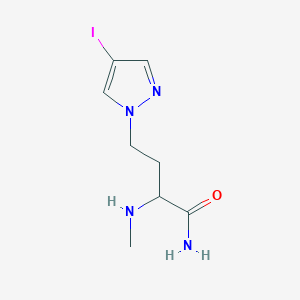
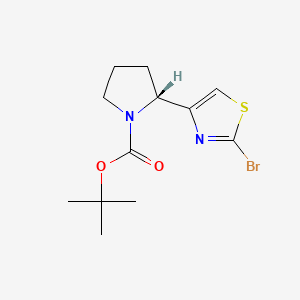
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
